A Comprehensive Guide to the Structural Elucidation of 3-Methoxyoxolane-3-carboxylic acid: An Integrated Spectroscopic Approach
A Comprehensive Guide to the Structural Elucidation of 3-Methoxyoxolane-3-carboxylic acid: An Integrated Spectroscopic Approach
Abstract
The structural elucidation of novel chemical entities is a cornerstone of modern drug discovery and chemical research. Substituted oxolane (tetrahydrofuran) rings, in particular, are prevalent motifs in a vast array of natural products and pharmacologically active molecules.[1][2][3] This technical guide provides an in-depth, experience-driven walkthrough for the complete structural confirmation of 3-methoxyoxolane-3-carboxylic acid. We move beyond a simple recitation of data to explain the strategic rationale behind the application of a multi-technique spectroscopic platform, comprising Mass Spectrometry (MS), Infrared (IR) Spectroscopy, and advanced Nuclear Magnetic Resonance (NMR) experiments. This document serves as a practical blueprint for researchers, scientists, and drug development professionals, demonstrating how an integrated analytical approach provides a self-validating system for unambiguous molecular characterization.
Introduction and Analytical Strategy
The precise identification of a molecule's three-dimensional structure is non-negotiable in scientific research, directly impacting its purported function, reactivity, and safety profile. The target molecule, 3-methoxyoxolane-3-carboxylic acid, presents a unique analytical challenge due to its quaternary carbon at the 3-position, which is substituted with both a methoxy and a carboxylic acid group. This arrangement eliminates proton-based NMR splitting at a key structural node, making one-dimensional proton NMR insufficient for full characterization and necessitating a more sophisticated, multi-faceted strategy.
Our approach is grounded in a logical, sequential workflow where each analytical technique provides a unique and complementary piece of the structural puzzle.
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Mass Spectrometry (MS): Establishes the elemental composition and molecular weight.
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Infrared (IR) Spectroscopy: Provides a rapid and definitive survey of the functional groups present.[4][5]
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Nuclear Magnetic Resonance (NMR) Spectroscopy: Delivers the definitive carbon-hydrogen framework and connectivity.
This integrated methodology ensures that the final proposed structure is supported by a robust and cross-validated dataset.
Caption: Overall workflow for structural elucidation.
Foundational Analysis: Mass Spectrometry
Expertise & Experience: The first step in any elucidation is to determine "what it is made of." High-Resolution Mass Spectrometry (HRMS) is the gold standard for this, providing an exact mass that allows for the unambiguous determination of the molecular formula. This is a critical self-validating step; if the NMR and IR data suggest a structure that does not match the HRMS-derived formula, the investigation is immediately flagged for re-evaluation.
Experimental Protocol: HRMS (ESI)
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Sample Preparation: Dissolve 1-2 mg of the analyte in 1 mL of a suitable solvent (e.g., methanol or acetonitrile).
-
Instrumentation: Utilize an Electrospray Ionization (ESI) source coupled to a Time-of-Flight (TOF) or Orbitrap mass analyzer.
-
Mode: Conduct analysis in both positive ([M+H]⁺, [M+Na]⁺) and negative ([M-H]⁻) ion modes to ensure detection and provide complementary data.
-
Calibration: Ensure the instrument is calibrated with a known standard immediately prior to the run to guarantee mass accuracy below 5 ppm.
Data Interpretation
The molecular formula is expected to be C₆H₁₀O₄, with a monoisotopic mass of 146.05791 Da.
| Ion | Adduct | Calculated Exact Mass (m/z) | Observed m/z (Hypothetical) | Error (ppm) |
| [M-H]⁻ | C₆H₉O₄⁻ | 145.05063 | 145.05041 | -1.5 |
| [M+H]⁺ | C₆H₁₁O₄⁺ | 147.06519 | 147.06535 | +1.1 |
| [M+Na]⁺ | C₆H₁₀O₄Na⁺ | 169.04713 | 169.04701 | -0.7 |
Trustworthiness: The observation of the correct exact mass in multiple adduct forms with low ppm error provides extremely high confidence in the elemental formula C₆H₁₀O₄. This formula implies two degrees of unsaturation, which are accounted for by the ring structure and the carbonyl group (C=O).
Fragmentation Analysis: Tandem MS (MS/MS) can further validate the structure. Key fragmentation pathways for the [M-H]⁻ ion would include the loss of CO₂ (44 Da) from the carboxylate, a hallmark of carboxylic acids.
Functional Group Mapping: Infrared (IR) Spectroscopy
Expertise & Experience: IR spectroscopy serves as a rapid and economical method to confirm the presence of key functional groups. For this molecule, we are specifically looking for the characteristic signatures of a carboxylic acid and an ether. The shape and position of the O-H stretch are particularly diagnostic for a carboxylic acid due to hydrogen bonding.[6][7]
Experimental Protocol: Attenuated Total Reflectance (ATR)
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Sample Preparation: Place a small amount of the solid or liquid sample directly onto the ATR crystal.
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Data Acquisition: Collect the spectrum over a range of 4000-400 cm⁻¹.
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Background Correction: Run a background scan of the clean, empty ATR crystal prior to sample analysis.
Data Interpretation
The IR spectrum provides clear evidence for the proposed functional groups.
| Frequency (cm⁻¹) | Intensity | Vibration Type | Functional Group Assignment |
| 3300-2500 | Broad, Strong | O-H Stretch | Carboxylic Acid (H-bonded dimer)[6] |
| 2980-2850 | Medium, Sharp | C-H Stretch | Alkyl CH₂ and CH₃ |
| 1715 | Strong, Sharp | C=O Stretch | Carboxylic Acid Carbonyl[7] |
| ~1300 | Medium | C-O Stretch | Carboxylic Acid C-O |
| ~1100 | Strong | C-O-C Stretch | Ether (ring and methoxy)[5] |
Trustworthiness: The extremely broad O-H stretch centered around 3000 cm⁻¹, superimposed on the C-H stretches, is a classic textbook signature of a hydrogen-bonded carboxylic acid dimer.[6] This, combined with the strong carbonyl absorption at ~1715 cm⁻¹, confirms the -COOH moiety. The strong band at ~1100 cm⁻¹ is characteristic of the C-O-C ether linkages.
Definitive Structural Framework: NMR Spectroscopy
Expertise & Experience: While MS and IR confirm the building blocks, NMR spectroscopy constructs the final, detailed architecture. It is the only technique that provides direct information about the connectivity of atoms through the carbon-hydrogen framework. Given the quaternary C3 carbon, two-dimensional (2D) NMR is not merely confirmatory but essential for an unambiguous assignment.
Experimental Protocol: NMR
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Sample Preparation: Dissolve ~10-20 mg of the sample in ~0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆). The choice of solvent is critical; DMSO-d₆ is often preferred for carboxylic acids as it can better solubilize the compound and allows for observation of the acidic proton.[8][9]
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Data Acquisition: Record ¹H, ¹³C{¹H}, DEPT-135, and 2D (COSY, HSQC, HMBC) spectra on a spectrometer operating at a field strength of 400 MHz or higher for optimal resolution.
Data Interpretation: ¹³C and DEPT NMR
¹³C{¹H} NMR provides a count of the unique carbon environments. DEPT-135 differentiates between CH/CH₃ (positive phase) and CH₂ (negative phase) signals, while quaternary carbons are absent.
| Chemical Shift (δ, ppm) | DEPT-135 Phase | Carbon Assignment | Rationale |
| ~175 | Absent | C1 (C=O) | Typical for a carboxylic acid carbonyl carbon.[10][11] |
| ~85 | Absent | C3 (C(O)OCH₃) | Quaternary carbon deshielded by two oxygen atoms. |
| ~68 | Negative | C5 (-OCH₂) | Methylene carbon adjacent to the ring ether oxygen.[12] |
| ~53 | Positive | C6 (-OCH₃) | Methoxy carbon. |
| ~35 | Negative | C4 (-CH₂-) | Methylene carbon adjacent to the quaternary center. |
| ~25 | Negative | C2 (-CH₂-) | Methylene carbon adjacent to the quaternary center. |
Note: The exact assignment of C2 and C4 may be ambiguous without 2D NMR.
Data Interpretation: ¹H NMR
The ¹H NMR spectrum reveals the number of different proton environments, their integration (relative number of protons), and their splitting patterns (number of neighboring protons).
| Chemical Shift (δ, ppm) | Integration | Multiplicity | Proton Assignment | Rationale |
| ~11-12 | 1H | Broad Singlet | H1 (-COOH) | Highly deshielded acidic proton, signal disappears on D₂O shake.[11] |
| ~4.0 | 2H | Multiplet | H5 (-OCH₂-) | Protons on the carbon adjacent to the ring ether oxygen. |
| ~3.8 | 2H | Multiplet | H2 (-CH₂-) | Protons on the carbon adjacent to the quaternary center. |
| ~3.4 | 3H | Singlet | H6 (-OCH₃) | Methoxy protons, no adjacent protons to couple with. |
| ~2.4 | 2H | Multiplet | H4 (-CH₂-) | Protons on the carbon adjacent to the quaternary center. |
The Final Proof: 2D NMR Connectivity
Expertise & Experience: One-dimensional spectra suggest the structure, but 2D NMR proves it. The Heteronuclear Multiple Bond Correlation (HMBC) experiment is the most powerful tool here, as it shows correlations between protons and carbons that are 2 or 3 bonds away. This allows us to "walk" across the molecule and connect the pieces, especially across the non-protonated quaternary carbon.
Caption: Key 2- and 3-bond HMBC correlations confirming connectivity.
Trustworthiness and Final Confirmation:
-
H6 to C3 and C1 Correlation: The protons of the methoxy group (H6, δ ~3.4) will show a strong correlation to the quaternary carbon (C3, δ ~85) and the carbonyl carbon (C1, δ ~175). This single piece of data unambiguously proves that the methoxy group and the carboxylic acid are attached to the same carbon, C3.
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H2/H4 to C3 Correlation: The protons on the adjacent methylene groups (H2 and H4) will show 2-bond correlations to the quaternary carbon C3, confirming their position relative to the substituted center.
-
HSQC Correlation: An HSQC experiment will correlate each proton signal to its directly attached carbon (H2 to C2, H4 to C4, H5 to C5, and H6 to C6), confirming the assignments made in the 1D tables.
Conclusion
The structural elucidation of 3-methoxyoxolane-3-carboxylic acid is successfully and unambiguously achieved through the strategic integration of multiple spectroscopic techniques. High-resolution mass spectrometry established the correct elemental formula of C₆H₁₀O₄. Infrared spectroscopy confirmed the presence of the critical carboxylic acid and ether functional groups. Finally, a suite of 1D and 2D NMR experiments provided the definitive carbon-hydrogen framework and atomic connectivity. The key HMBC correlations from the methoxy protons to the quaternary and carbonyl carbons served as the final, irrefutable evidence for the proposed structure. This guide demonstrates a robust, self-validating workflow that embodies the principles of scientific integrity and provides a clear, logical pathway for the characterization of complex organic molecules.
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